Oxibendazole

描述

属性

IUPAC Name |

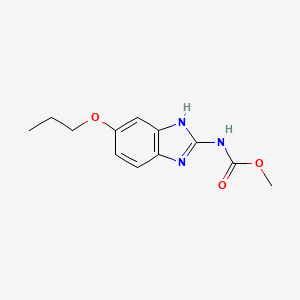

methyl N-(6-propoxy-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOCRURYZCVHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045625 | |

| Record name | Oxibendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20559-55-1 | |

| Record name | Oxibendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20559-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxibendazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020559551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxibendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxibendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxibendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxibendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXIBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/022N12KJ0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Nitration of Meta-Dichlorobenzene

The synthesis begins with the nitration of m-dichlorobenzene to introduce a nitro group at the para position relative to one chlorine atom. This reaction is typically conducted using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The electrophilic aromatic substitution occurs at temperatures between 0°C and 5°C to minimize side reactions, yielding 4-chloro-3-nitro-1-chlorobenzene .

Reaction Conditions:

Ammonification of the Nitro Intermediate

The nitro group is reduced to an amine via catalytic hydrogenation or ammonification. In the patented method, ammonification is achieved by treating the nitro compound with aqueous ammonia (NH₃) under reflux conditions. This step produces 4-chloro-3-amino-1-chlorobenzene , a key intermediate for subsequent condensation.

Reaction Conditions:

Condensation to Form the Benzimidazole Core

The amine intermediate undergoes condensation with methyl carbamate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the benzimidazole ring. This step introduces the carbamate functional group at position 2 of the benzimidazole structure.

Reaction Conditions:

Propoxylation at Position 6

The final step involves propoxylation of the benzimidazole intermediate at position 6 using 1-bromopropane or propyl alcohol in a basic medium. This reaction installs the propoxy group, completing the this compound structure.

Reaction Conditions:

- Reagent: 1-bromopropane (1.5 equivalents)

- Base: Potassium carbonate (K₂CO₃, 2 equivalents)

- Solvent: Dimethylformamide (DMF)

- Temperature: 60–70°C

- Duration: 6–8 hours

- Yield: 80–85%

Optimization of Synthesis Conditions

Catalyst Selection

The use of AlCl₃ in the condensation step, while effective, poses challenges related to catalyst recovery and waste management. Recent studies suggest that zeolite-based catalysts or ionic liquids could improve reaction efficiency and sustainability, though industrial adoption remains limited.

Solvent Systems

Toluene and xylene are preferred for their high boiling points, which facilitate reflux conditions. However, greener alternatives like cyclopentyl methyl ether (CPME) have shown promise in reducing environmental impact without compromising yield.

Crystallization and Purification

Crystallization from Ethanolic Solutions

Crude this compound is purified via recrystallization using ethanol-water mixtures. The compound exhibits low solubility in cold ethanol, allowing for high-purity crystals (>98%) upon cooling.

Crystallization Parameters:

Crystal Structure Analysis

Synchrotron X-ray powder diffraction confirms that this compound crystallizes in the C2/c space group with unit cell dimensions:

Hydrogen bonding between N–H and O atoms stabilizes the crystal lattice, with dimer formation via N6–H30⋯N5 interactions (bond length: 2.89 Å).

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A validated RP-HPLC method quantifies this compound and detects impurities (e.g., albendazole). Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Column | Nucleosil C18 (250 × 4.6 mm) | |

| Mobile phase | Acetonitrile:10 mM KH₂PO₄ (pH 2.03) | |

| Flow rate | 1.0 mL/min | |

| Detection wavelength | 235 nm | |

| Retention time | 6.40 minutes |

The method demonstrates linearity (R² = 0.999) over 0.5–3.0 μg/mL, with LOD and LOQ of 0.073 μg/mL and 0.091 μg/mL, respectively.

Spectroscopic Techniques

- FTIR : Peaks at 1,650 cm⁻¹ (C=O stretch) and 3,400 cm⁻¹ (N–H stretch) confirm the carbamate and benzimidazole groups.

- XRD : Diffraction peaks at 10.2°, 12.5°, and 25.7° correspond to the (011), (110), and (202) planes, respectively.

Industrial-Scale Production Considerations

Cost-Efficiency

The reliance on meta-dichlorobenzene (≈$15/kg) and 1-bromopropane (≈$20/kg) contributes significantly to production costs. Bulk procurement and solvent recycling systems are essential for economic viability.

Environmental Impact

Waste streams containing AlCl₃ and DMF require neutralization and distillation, respectively, to meet regulatory standards. Emerging bioremediation techniques for nitro-aromatic byproducts are under investigation.

Regulatory and Quality Control

Compliance with Pharmacopeial Standards

This compound must adhere to purity criteria outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) , which mandate limits for related substances (<0.5%) and residual solvents (<50 ppm).

Stability Testing

Forced degradation studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions confirm the compound’s stability, with <2% degradation after 48 hours at 40°C.

化学反应分析

反应: 奥苯达唑可以发生各种反应,包括氧化、还原和取代。

常用试剂和条件: 具体的试剂和条件取决于所需的转化。例如,用氯甲酸甲酯酰化涉及使用氯甲酸甲酯试剂。

主要产物: 酰化步骤的主要产物是奥苯达唑本身。

科学研究应用

Veterinary Applications

1.1 Anthelmintic Efficacy

Oxibendazole is widely used to treat infections caused by roundworms, strongyles, pinworms, threadworms, and lungworms in horses and other livestock. A study conducted on horses with a known resistance to other benzimidazoles demonstrated that this compound effectively reduced strongyle egg counts by approximately 82%, showcasing its efficacy against resistant parasites .

1.2 Resistance Management

The increasing resistance of equine parasites to common anthelmintics has prompted research into this compound's effectiveness. In field studies, this compound was shown to maintain efficacy where other treatments failed, indicating its potential role in managing resistance among equine populations .

Oncological Applications

Recent studies have highlighted the anticancer properties of this compound. Research indicates that it can inhibit the growth of prostate cancer cells by modulating the expression of tumor suppressor genes such as microRNA-204 and p53. In xenograft models, this compound treatment resulted in a significant reduction in tumor size compared to controls .

2.1 Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves the inhibition of microtubule formation and glucose uptake, which are crucial for cancer cell proliferation. This suggests that this compound could be further explored as a therapeutic agent in oncology .

Analytical Chemistry Applications

3.1 Selective Extraction Techniques

This compound's chemical properties have been utilized in analytical chemistry for the selective extraction of residues from animal-derived food products. A study developed molecularly imprinted polymers (MIPs) specifically designed for this compound, achieving high recovery rates when extracting the drug from meat samples .

| Parameter | Value |

|---|---|

| Maximum Adsorption Capacity | 4.93 mg/g |

| Selectivity Coefficient Range | 1.3 to 16.9 |

| Reusability | Maintained after five cycles |

This innovative approach demonstrates the potential for this compound's application in food safety testing and regulatory compliance.

Case Studies and Research Findings

Several case studies have documented the diverse applications of this compound:

- Equine Studies : Field studies evaluating the efficacy of this compound against resistant strongyles showed significant reductions in egg counts, supporting its use as a primary treatment option .

- Cancer Research : In vitro studies confirmed that this compound inhibits prostate cancer cell growth significantly, with half-maximal inhibitory concentration values indicating potent activity against cancer cells .

- Food Safety Analysis : The development of molecularly imprinted polymers for extracting this compound residues from meat samples illustrates its role in enhancing food safety protocols .

作用机制

- 奥苯达唑通过与微管的秋水仙碱敏感部位结合发挥作用,抑制其聚合或组装成微管。 这导致寄生虫表皮和肠道细胞发生退行性改变 .

相似化合物的比较

Structural Features and Physicochemical Properties

Benzimidazoles share a core structure but differ in substituents at the 5th position, influencing their pharmacokinetics and activity:

This compound’s ether linkage contributes to moderate lipophilicity (CLogP = 3.072), balancing solubility and membrane permeability. Unlike fenbendazole (CLogP = 4.182), its lower lipophilicity may reduce tissue accumulation but improve safety in pregnant animals .

Pharmacological Efficacy

Anthelmintic Activity:

- This compound : 100% efficacy against Parascaris equorum in horses at 10 mg/kg . Effective against larval and adult stages of Haemonchus, Ostertagia, and Cooperia in cattle .

- Albendazole : Broad-spectrum activity but teratogenic in rodents and sheep .

- Mebendazole: High efficacy against Trichuris spp.

Anticancer Potential:

- This compound : Induces AML differentiation (CD11b/CD14 upregulation) and synergizes with navitoclax in NSCLC, though less potent than albendazole or mebendazole .

- Mebendazole : Strongest navitoclax potentiation (87–100% viability reduction in NSCLC) .

- Parbendazole : Highest antitumor activity (CLogP = 3.795) due to optimal lipophilicity .

Mechanisms and Resistance

- Tubulin Binding: this compound binds C. Mebendazole and nocodazole bind both isoforms, increasing cytotoxicity .

- Cross-Resistance: this compound shows cross-resistance with nocodazole in CHO cells, indicating shared microtubule-targeting mechanisms . Thiabendazole lacks cross-resistance due to divergent binding .

生物活性

Oxibendazole (OBZ) is a benzimidazole derivative primarily known for its anthelmintic properties, particularly in veterinary medicine. However, recent studies have revealed its potential in oncology, particularly in inhibiting prostate cancer cell growth. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy against various parasites, and emerging therapeutic applications.

Overview of this compound

- Chemical Structure : this compound is chemically known as methyl-5-n-propoxy-2-benzimidazole-carbamate.

- Primary Use : Traditionally used to treat infections caused by gastrointestinal parasites in livestock and pets.

This compound exerts its biological effects through several mechanisms:

- Anthelmintic Activity :

-

Anti-Cancer Effects :

- Recent studies indicate that OBZ inhibits the growth of prostate cancer cells (PCa), specifically the 22Rv1 and PC-3 cell lines.

- The half-maximal inhibitory concentrations (IC50) were reported at 0.25 µM for 22Rv1 cells and 0.64 µM for PC-3 cells .

- OBZ treatment led to increased expression of tumor suppressor genes such as p53 and microRNA-204, which are pivotal in regulating cell apoptosis .

Efficacy Against Helminths

A series of studies have demonstrated the effectiveness of this compound against various parasitic infections:

| Parasite | Efficacy (%) | Study Reference |

|---|---|---|

| Ascaris suum | 100% | |

| Trichocephalus spp. | 100% | |

| Metastrongylus spp. | 100% | |

| Benzimidazole-resistant strongyles | 98% |

These results indicate that OBZ is highly effective even against strains resistant to other anthelmintics.

Prostate Cancer Treatment

A significant study highlighted the potential of this compound in treating prostate cancer:

- Study Design : In vitro and in vivo models were used to assess the impact of OBZ on prostate cancer cells.

- Findings :

Safety and Toxicity

Research indicates that this compound has a favorable safety profile when administered at recommended dosages. Long-term studies have shown no significant adverse effects on major organs such as the liver and kidneys in animal models . However, monitoring for potential side effects remains crucial, especially with prolonged use.

常见问题

Q. What methodologies address gaps in understanding this compound’s resistance mechanisms in parasites?

- Methodological Guidance: Perform whole-genome sequencing of resistant vs. susceptible parasite strains. Identify SNPs (single nucleotide polymorphisms) in β-tubulin genes and validate via CRISPR-Cas9 knock-in models. Correlate findings with in vitro EC50 shifts .

Methodological Considerations

- Data Presentation : Include processed data (e.g., dose-response curves, BMDL10 values) in the main text and raw datasets in appendices. Use visual aids like grouped bar charts for comparative efficacy (Figure 2 in ) .

- Ethical Compliance : Obtain IACUC approval for in vivo studies and disclose conflicts of interest. Follow ARRIVE guidelines for reporting animal research .

- Interdisciplinary Collaboration : Partner with computational chemists for DFT analyses and parasitologists for in vivo validation, ensuring alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。